1,1'-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride
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Overview
Description
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with diethylamino and ethanone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Diethylamino Group: This step involves the reaction of the benzofuran intermediate with diethylamine under controlled conditions.
Attachment of Ethanone Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(dimethylamino)dimethylsilyl ethane
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
- 1,1,2-Trichloroethane
Uniqueness
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
90138-41-3 |
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Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[5-acetyl-6-[2-(diethylamino)ethoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)7-8-22-18-11-17-14(9-15(18)12(3)20)10-16(23-17)13(4)21;/h9-11H,5-8H2,1-4H3;1H |
InChI Key |
NZYIYYNPEWANTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C2C=C(OC2=C1)C(=O)C)C(=O)C.Cl |
Origin of Product |
United States |
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